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Calcium;boranuide;oxane

Cat. No.: B1496695
M. Wt: 242 g/mol
InChI Key: NQEDTDPESABFNP-UHFFFAOYSA-N
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Description

Contextualization within Modern Inorganic and Organometallic Chemistry

In the realm of modern inorganic chemistry, calcium borohydride (B1222165) and its oxane complexes are recognized as important reducing agents and precursors for other borohydrides. Their study contributes to a deeper understanding of the coordination chemistry of alkaline earth metals and the reactivity of the borohydride anion ([BH₄]⁻). The interaction between the calcium cation, the borohydride anions, and the oxygen-containing ligand (oxane) provides a rich platform for investigating bonding and structural motifs in inorganic compounds.

From an organometallic perspective, while calcium borohydride itself is an inorganic salt, its THF adduct, often formulated as Ca(BH₄)₂·2THF, behaves as a soluble and versatile reagent in organic solvents. This solubility is crucial for its application in homogeneous catalysis and organic synthesis. It serves as a milder and often more selective reducing agent compared to other complex metal hydrides. Furthermore, it can be a precursor for the synthesis of various organometallic calcium compounds.

Significance in Contemporary Materials Science and Synthetic Methodologies

The significance of calcium borohydride-oxane complexes extends prominently into materials science, particularly in the field of hydrogen storage. Calcium borohydride has a high theoretical hydrogen storage capacity of 11.5 wt%. semanticscholar.org However, the kinetics of hydrogen release and uptake are often challenging. semanticscholar.orgbohrium.com The use of THF adducts and research into desolvation processes are part of the ongoing efforts to develop practical and reversible hydrogen storage materials. semanticscholar.orgmdpi.com The compound is also explored for applications in batteries due to the ionic conductivity of borohydride anions. semanticscholar.orgmdpi.com

In synthetic methodologies, calcium borohydride and its THF complex are employed for the reduction of various functional groups in organic molecules. bohrium.com For instance, it can be used in the reduction of aldehydes, ketones, and other carbonyl compounds. acs.org The development of modified borohydride agents, such as sulfurated calcium borohydride, further expands its synthetic utility for chemoselective reductions. tandfonline.com

Historical Development of Calcium Borohydride Chemistry Pertinent to Oxane Adducts

The chemistry of borohydrides gained significant traction following the pioneering work on sodium borohydride in the mid-20th century. The exploration of other metal borohydrides, including those of alkaline earth metals like calcium, naturally followed. The synthesis of calcium borohydride was explored through various routes, including reactions of calcium hydride with diborane. sigmaaldrich.com

A key development in making calcium borohydride a more practical laboratory reagent was the preparation of its solvent adducts, particularly with THF. A common synthetic method involves a metathesis reaction between calcium chloride and sodium borohydride in THF. semanticscholar.orgmdpi.com This approach yields the soluble Ca(BH₄)₂·2THF complex, which is now commercially available. semanticscholar.orgmdpi.com Research has also focused on the thermal desolvation of these adducts to obtain less solvated or solvent-free forms of calcium borohydride, which is important for applications like hydrogen storage. mdpi.com The direct synthesis of calcium borohydride from calcium hydride and calcium boride has also been developed as a solvent-free method. google.comosti.gov

Detailed Research Findings

Recent research has focused on optimizing the synthesis and properties of calcium borohydride and its adducts for various applications. Studies have investigated solid-state synthesis routes to avoid solvent contamination, which is crucial for hydrogen storage applications. researchgate.net The catalytic doping of calcium borohydride with transition metal chlorides has been shown to improve the kinetics of hydrogen sorption. sigmaaldrich.comgoogle.com

Furthermore, the structural characterization of different polymorphs and solvates of calcium borohydride continues to be an active area of research. Understanding the crystal structures of α-Ca(BH₄)₂ and β-Ca(BH₄)₂ and their phase transitions is essential for controlling their properties. mdpi.comtytlabs.co.jp The formation of various adducts with different stoichiometries of THF, such as Ca(BH₄)₂·THF, has also been reported. mdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of Calcium Borohydride and its THF Adduct

PropertyValue
Calcium Borohydride (Ca(BH₄)₂)
IUPAC Namecalcium;boranuide
CAS Number17068-95-0
Molecular FormulaCa(BH₄)₂
Molecular Weight69.76 g/mol
AppearanceWhite to off-white powder
Theoretical Hydrogen Capacity11.5 wt%
Decomposition TemperaturePartially at 360°C, completely at 500°C sigmaaldrich.com
Calcium Borohydride bis(tetrahydrofuran) Complex (Ca(BH₄)₂·2THF)
IUPAC Namecalcium;boranuide;oxane
CAS Number93573-64-9 guidechem.com
Molecular FormulaC₈H₂₄B₂CaO₂ guidechem.com
Molecular Weight213.98 g/mol guidechem.com
AppearanceWhite solid or solution in THF

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H28B2CaO2 B1496695 Calcium;boranuide;oxane

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H28B2CaO2

Molecular Weight

242 g/mol

IUPAC Name

calcium;boranuide;oxane

InChI

InChI=1S/2C5H10O.2BH4.Ca/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H4;/q;;2*-1;+2

InChI Key

NQEDTDPESABFNP-UHFFFAOYSA-N

Canonical SMILES

[BH4-].[BH4-].C1CCOCC1.C1CCOCC1.[Ca+2]

Pictograms

Flammable; Corrosive

Origin of Product

United States

Synthetic Methodologies for Calcium Borohydride Oxane Systems

Direct Synthesis Approaches to Calcium Borohydride (B1222165) Precursors

Direct synthesis methods focus on the formation of calcium borohydride in the solid state, often avoiding the use of solvents. These techniques are crucial for obtaining solvent-free calcium borohydride, which is often a precursor for forming oxane adducts or for direct applications.

Mechanochemical synthesis, typically involving ball milling, has been explored for the preparation of calcium borohydride. This method utilizes mechanical energy to induce chemical reactions between solid reactants. One such approach involves the ball milling of calcium chloride (CaCl₂) and sodium borohydride (NaBH₄). sigmaaldrich.comsigmaaldrich.com This exchange reaction is a convenient way to produce calcium borohydride. sigmaaldrich.com In some cases, this process is performed in the presence of THF, leading directly to the THF adduct. mdpi.comsemanticscholar.org Another solid-state reaction involves milling anhydrous synthetic colemanite (Ca₂B₆O₁₁) with calcium hydride (CaH₂) in a 1:12 molar ratio, which yields calcium borohydride with calcium oxide as the only by-product. mdpi.comsemanticscholar.org

High-pressure hydrogenation is a key method for the synthesis of calcium borohydride from elemental or simple binary precursors. One notable process involves the hydrogenation of a mixture of magnesium diboride (MgB₂) and calcium hydride (CaH₂) at elevated temperatures and pressures. sigmaaldrich.commdpi.com For instance, the reaction can be carried out at 350 °C and 140 bar of hydrogen pressure to produce calcium borohydride and magnesium hydride. mdpi.com Another approach utilizes the reaction of a ball-milled mixture of calcium boride (CaB₆) and calcium hydride (CaH₂) in a 1:2 molar ratio under high hydrogen pressure (700 bar) and at temperatures between 400-440 °C. researchgate.netacs.orgacs.org The addition of catalysts has been found to be important for enhancing the kinetics of these reactions. researchgate.netacs.orgacs.org

Table 1: High-Pressure Hydrogenation Conditions for Calcium Borohydride Synthesis

ReactantsMolar RatioPressure (bar)Temperature (°C)CatalystReference
CaH₂ + MgB₂-140350- mdpi.com
CaH₂ + MgB₂-200300- sigmaaldrich.com
CaB₆ + CaH₂1:2700400-440TiCl₃ acs.orgresearchgate.net
Dehydrogenated Ca(BH₄)₂-90350- researchgate.net

The combination of milling and hydrogenation has been investigated as a direct synthesis route. This involves the mechanochemical reaction of a metal hydride and a boride under a hydrogen atmosphere. A specific example is the milling of a mixture of CaH₂ and CaB₆. researchgate.net This process can be performed under various conditions, and the use of catalysts can be crucial for improving reaction kinetics. researchgate.net A method has been disclosed for preparing alkaline earth metal borohydrides by mechanically milling powders of a metal boride with an alkaline earth metal hydride, followed by high-pressure hydrogenation. labpartnering.orgsandia.gov This dry-powder process is conducted under an inert atmosphere. labpartnering.orgsandia.gov For the synthesis of Ca(BH₄)₂, CaB₆ and CaH₂ are mixed in a 1:2 molar ratio. acs.org

Solution-Phase Synthesis of Calcium Borohydride Adducts

Solution-phase methods are commonly employed for the synthesis of calcium borohydride adducts, particularly with oxane solvents like tetrahydrofuran (B95107) (THF). These adducts are often more stable and easier to handle than the solvent-free compound.

Metathesis, or double displacement, reactions in THF are a prevalent method for synthesizing calcium borohydride-THF adducts. mdpi.com A common approach is the reaction between calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) in THF. sigmaaldrich.comsemanticscholar.org This reaction yields the commercially available Ca(BH₄)₂·2THF adduct. mdpi.comsemanticscholar.org The reaction of calcium hydride or calcium alkoxides with diborane in THF is another established method. sigmaaldrich.comsigmaaldrich.comacs.org

Table 2: Metathesis Reactions for Calcium Borohydride-THF Adduct Synthesis

Reactant 1Reactant 2SolventProductReference
CaCl₂NaBH₄THFCa(BH₄)₂·2THF sigmaaldrich.commdpi.comsemanticscholar.org
CaH₂B₂H₆THFCa(BH₄)₂·(THF)ₓ sigmaaldrich.comsigmaaldrich.comacs.org
Ca(OR)₂B₂H₆THFCa(BH₄)₂·(THF)ₓ sigmaaldrich.comacs.org
3 LiBH₄1 CaCl₂THFLiBH₄·Ca(BH₄)₂·2THF mdpi.comsemanticscholar.org

The formation and crystallization of calcium borohydride-oxane adducts are critical steps in solution-phase synthesis. The commercially available form is typically the bis(tetrahydrofuran) adduct, Ca(BH₄)₂·2THF. mdpi.comsemanticscholar.org It is also possible to form other adducts; for example, the desolvation of Ca(BH₄)₂·2THF at 80 °C can lead to the formation of Ca(BH₄)₂·THF. mdpi.comsemanticscholar.org The crystallization process can be influenced by factors such as temperature and solvent concentration. For instance, creating saturated solutions at elevated temperatures and then slowly cooling them can produce crystalline solvates of Ca(BH₄)₂ in THF. rsc.org

Influence of Solvent Coordination on Adduct Stoichiometry

The synthesis of calcium borohydride often involves the use of coordinating solvents, with oxane, more commonly known as tetrahydrofuran (THF), being a prevalent choice. The coordination of THF molecules to the calcium cation plays a critical role in the isolation and stability of the resulting adduct, directly influencing its stoichiometry. The most common synthetic route through wet chemistry involves a metathesis reaction, for instance, between calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) in THF. mdpi.comsemanticscholar.org This process typically yields the calcium borohydride-bis(tetrahydrofuran) adduct, Ca(BH₄)₂·2THF, which is a commercially available form of the compound. mdpi.comnih.gov

The stoichiometry of the calcium boranuide-oxane adduct is not fixed and can be altered, primarily through controlled desolvation. Thermal treatment of the Ca(BH₄)₂·2THF adduct allows for the partial or complete removal of the coordinating solvent molecules. For example, heating the bis(THF) adduct at 80°C can lead to the formation of the monosolvated species, Ca(BH₄)₂·THF. mdpi.comsemanticscholar.org Further heating at higher temperatures, such as 160°C for one hour, can result in the formation of phase-pure, unsolvated α-Ca(BH₄)₂. nih.gov This demonstrates that the stoichiometry is highly dependent on the thermal conditions applied post-synthesis.

The coordination environment of the Ca²⁺ ion is a key determinant of the adduct's properties. Studies have shown that stronger coordinating solvents, such as glymes, can displace THF from the Ca²⁺ coordination sphere. mit.edu This displacement alters the interaction between the calcium cation and the borohydride anion, which in turn affects the material's electrochemical behavior. mit.edu The ability to form different solvates highlights the flexibility of the Ca²⁺ coordination environment and its influence on the final product's composition.

Stoichiometry of Calcium Borohydride-Oxane Adducts

CompoundStoichiometry (Solvent:Ca)Formation/Observation ConditionsSource
Calcium borohydride-bis(tetrahydrofuran)2:1Formed via metathesis reaction in THF; commercially available form. mdpi.comsemanticscholar.orgnih.gov
Calcium borohydride-tetrahydrofuran1:1Obtained by desolvation of Ca(BH₄)₂·2THF at approximately 80°C. mdpi.comsemanticscholar.org
α-Calcium borohydride (unsolvated)0:1Formed by heating the THF adduct at 160°C for 1 hour. nih.gov

Catalytic Enhancement in Synthetic Pathways

Role of Transition Metal Catalysts in Borohydride Formation

The direct synthesis of solvent-free calcium borohydride, particularly through solid-state methods, often exhibits sluggish kinetics. acs.orgresearchgate.net To overcome this limitation, transition metal-based compounds are frequently employed as catalysts to enhance the reaction rates and improve the yield of Ca(BH₄)₂. These catalysts are crucial in synthetic routes that start from precursors like calcium hydride (CaH₂) and calcium boride (CaB₆). acs.org

Research has demonstrated that reacting a ball-milled mixture of CaH₂ and CaB₆ under high hydrogen pressure and elevated temperatures requires the presence of a catalyst to proceed effectively. acs.orgacs.org Various transition metal compounds have been investigated for this purpose. Among the effective catalysts are metal chlorides such as titanium(III) chloride (TiCl₃) and ruthenium(III) chloride (RuCl₃). labpartnering.orgsandia.gov

Notably, a combination of catalysts can lead to significantly improved results. A mixture of TiCl₃ and palladium (Pd) metal has been shown to be particularly effective in the synthesis of Ca(BH₄)₂ from CaH₂ and CaB₆. acs.orglabpartnering.org Doping the reactant mixture with these catalysts is considered essential for enhancing the reaction kinetics. acs.org While the precise mechanism of action for each catalyst is a subject of ongoing investigation, they are understood to facilitate the hydrogenation process and the subsequent formation of the borohydride complex. The choice of catalyst can also influence the resulting polymorph of Ca(BH₄)₂. acs.org

Impact of Additives on Reaction Kinetics

Additives play a crucial role in improving the kinetics of calcium borohydride synthesis, particularly in solid-state and mechanochemical methods. These additives, which often include the transition metal catalysts discussed previously, can significantly lower the required reaction temperatures and pressures or increase the product yield.

The effect of various additives on the synthesis of Ca(BH₄)₂ from CaH₂ and CaB₆ has been systematically studied. Titanium-based additives, such as titanium(III) chloride (TiCl₃) and titanium(III) fluoride (TiF₃), have been successfully used in high-pressure reactive ball milling to produce Ca(BH₄)₂. unige.chresearchgate.net The use of TiCl₃ as an additive, often in conjunction with Pd, in a solid-state reaction at 440°C and 700 bar H₂ pressure resulted in a yield of approximately 60% Ca(BH₄)₂. unige.chresearchgate.net Similarly, TiF₃ has been shown to be an effective additive for the synthesis, with studies indicating that it may lead to higher yields under certain conditions compared to TiCl₃. unige.ch

The anion associated with the metallic additive can also influence the reaction pathway and the formation of byproducts. For instance, when using TiF₃, the formation of calcium fluoride (CaF₂) has been observed as a byproduct. unige.ch Other additives, such as titanium(IV) isopropoxide (Ti(OⁱPr)₄), have also been reported to enhance the kinetics of hydrogenation and dehydrogenation reactions involving calcium borohydride. mdpi.comsemanticscholar.org These findings underscore the importance of selecting appropriate additives to optimize the synthetic pathway for calcium borohydride by improving reaction kinetics and maximizing product yield.

Effects of Catalysts and Additives on Ca(BH₄)₂ Synthesis

Catalyst/AdditivePrecursorsSynthesis MethodObserved Effect/YieldSource
TiCl₃ + PdCaH₂ + CaB₆Solid-state reaction (440°C, 700 bar H₂)Crucial for enhancing reaction kinetics; ~60% yield. acs.orgunige.chresearchgate.net
TiCl₃CaH₂ + CaB₆Reactive ball milling (140 bar H₂)19% yield after 24h milling. researchgate.net
TiF₃CaH₂ + CaB₆Reactive ball milling (140 bar H₂)19% yield after 24h milling; higher re-formation yield (57%) than TiCl₃. unige.chresearchgate.net
RuCl₃CaH₂ + CaB₆Solid-state reactionEffective catalyst for borohydride formation. labpartnering.orgsandia.gov
Ti(OⁱPr)₄--Reported to enhance kinetics of de-/rehydrogenation. mdpi.comsemanticscholar.org

Structural Elucidation and Characterization of Calcium Borohydride Oxane Complexes

Spectroscopic Analysis of Molecular and Electronic Structure

Spectroscopic analysis provides a fundamental understanding of the bonding, structure, and dynamics of calcium borohydride-oxane complexes. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are powerful tools for probing the local environments of specific nuclei and the vibrational modes of the molecular framework, respectively.

NMR spectroscopy is a highly effective method for characterizing the structure of borohydride (B1222165) complexes in both solid and solution states. The ¹¹B nucleus is a sensitive probe for the local electronic environment of boron, while multidimensional NMR techniques can elucidate through-space and through-bond interactions between different nuclei.

¹¹B NMR spectroscopy is instrumental in identifying the various boron species present in a sample and providing information about their coordination. The chemical shift of the ¹¹B nucleus is highly sensitive to the number and type of atoms bonded to the boron. In the context of calcium borohydride-oxane complexes, ¹¹B NMR can distinguish between different borohydride coordination modes and identify any decomposition or rearrangement products.

The ¹¹B nucleus has a nuclear spin of 3/2, which can lead to broad signals due to quadrupolar relaxation. However, in symmetric environments, such as the tetrahedral [BH₄]⁻ anion, relatively sharp signals are often observed. The coordination of an oxane ligand, such as tetrahydrofuran (B95107) (THF), to the calcium ion can influence the electronic environment of the borohydride anion, leading to changes in the ¹¹B chemical shift.

Solid-state ¹¹B Magic Angle Spinning (MAS) NMR has been effectively used to characterize different polymorphs of calcium borohydride. For instance, the α- and β-phases of unsolvated Ca(BH₄)₂ exhibit distinct ¹¹B NMR signals. mdpi.comsemanticscholar.org The coordination of THF molecules to form Ca(BH₄)₂·2THF results in a modification of the boron environment, which is reflected in the ¹¹B NMR spectrum. The ¹¹B chemical shifts for borohydrides typically appear in the upfield region of the spectrum, generally between -26 and -45 ppm relative to BF₃·Et₂O. sdsu.edu The addition of a coordinating ligand, such as an oxane, to the metal center typically results in an upfield shift of the ¹¹B resonance compared to the uncoordinated borohydride. sdsu.edu

Table 1: Representative ¹¹B NMR Chemical Shifts for Calcium Borohydride Species

CompoundPhase/Solvent¹¹B Chemical Shift (δ, ppm)
α-Ca(BH₄)₂Solid-state-29.9
β-Ca(BH₄)₂Solid-state-32.5
[BH₄]⁻General Range-26 to -45

Data sourced from solid-state MAS NMR studies. mdpi.comsemanticscholar.org

While one-dimensional ¹¹B NMR provides information about the boron environments, multidimensional NMR techniques are necessary to probe the interactions between the calcium cation and the oxane and borohydride ligands. Techniques such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons on the oxane ligand and the ¹¹B or ¹H nuclei of the borohydride anion, confirming their proximity within the coordination sphere of the calcium ion.

Although specific multidimensional NMR studies on calcium borohydride-oxane complexes are not extensively reported in the literature, the principles of these techniques are applicable. For example, a ¹H-¹¹B heteronuclear correlation experiment could reveal couplings between the protons of the borohydride and the boron nucleus, helping to confirm the integrity of the [BH₄]⁻ unit. Furthermore, ¹H-¹³C correlation spectra would be essential to assign the proton and carbon signals of the coordinated oxane ligand. Such studies are crucial for building a comprehensive picture of the solution-state structure and dynamics of these complexes.

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful tool for identifying functional groups and probing the bonding within a molecule. For calcium borohydride-oxane complexes, these methods are used to identify the characteristic vibrations of the borohydride units and the coordinated oxane ligands.

In the context of calcium borohydride, vibrational spectroscopy primarily focuses on the internal modes of the [BH₄]⁻ anion. The tetrahedral [BH₄]⁻ ion has four fundamental vibrational modes: a symmetric stretch (ν₁), a symmetric bend (ν₂), an asymmetric stretch (ν₃), and an asymmetric bend (ν₄). The positions of these bands in the IR and Raman spectra can be influenced by the coordination environment and the crystal structure.

Should the borohydride undergo decomposition or reaction to form borate (B1201080) species, such as those containing BO₃ or BO₄ units, vibrational spectroscopy would be critical for their identification. For instance, the symmetric stretching mode of boroxol rings (B₃O₆) typically gives a strong, sharp peak in the Raman spectrum around 800-810 cm⁻¹. Trigonal BO₃ units show characteristic IR absorptions due to asymmetric B-O stretching, while tetrahedral BO₄ units have their own distinct vibrational signatures. researchgate.net

Table 2: Typical Vibrational Frequencies for Borohydride Anion

Vibrational ModeDescriptionApproximate Frequency Range (cm⁻¹)
ν₁Symmetric B-H Stretch~2200 - 2300
ν₂Symmetric B-H Bend~1200 - 1300
ν₃Asymmetric B-H Stretch~2300 - 2400
ν₄Asymmetric B-H Bend~1100 - 1200

Frequency ranges can vary depending on the cation and solid-state effects.

The coordination of an oxane ligand, such as tetrahydrofuran (THF), to the calcium ion can be readily detected using IR and Raman spectroscopy. The vibrational modes of the free THF molecule are perturbed upon coordination to a metal center. The most significant changes are typically observed for the C-O-C stretching vibrations.

In free THF, the symmetric and asymmetric C-O-C stretching modes are found at approximately 910 cm⁻¹ and 1070 cm⁻¹, respectively. Upon coordination to a cation like Ca²⁺, these bands are expected to shift to lower frequencies due to the weakening of the C-O bonds. This shift is a clear indication of the ligand-metal interaction. IR frequencies for Ca(BH₄)₂·2THF have been previously reported, confirming the presence of coordinated THF. scispace.comunige.ch The analysis of these spectral shifts provides insight into the strength of the coordination bond.

Table 3: Comparison of C-O-C Stretching Frequencies in Free and Coordinated THF

Vibrational ModeFree THF (cm⁻¹)Coordinated THF in Ca(BH₄)₂·2THF (cm⁻¹)
Asymmetric C-O-C Stretch~1070Shifted to lower frequency
Symmetric C-O-C Stretch~910Shifted to lower frequency

Specific frequency values for the coordinated THF in Ca(BH₄)₂·2THF can be found in the cited literature. scispace.comunige.ch

Vibrational Spectroscopy (Raman and Infrared)

Analysis of Metal-Ligand Vibrations

Vibrational spectroscopy is a crucial tool for understanding the bonding and dynamics within calcium borohydride-oxane complexes. The interaction between the calcium metal center and the borohydride ([BH4]⁻) ligand, as well as the influence of the oxane (tetrahydrofuran, THF) ligand, can be probed through techniques like Infrared (IR) spectroscopy and Raman spectroscopy.

In these complexes, the vibrational modes of the [BH4]⁻ anion are of particular interest. The B-H stretching vibrations typically appear in the region of 2200-2400 cm⁻¹. The coordination of the [BH4]⁻ ligand to the calcium cation can influence the frequencies of these modes. For instance, in borohydride-bridged dimetallic dysprosium complexes, which serve as a structural analogue, a single FTIR absorption for the B–H stretching vibrations was observed around 2265 cm⁻¹ acs.org.

Furthermore, the interaction between the Ca²⁺ ion and the [BH4]⁻ ligand can be characterized by lower frequency modes corresponding to Ca-B vibrations or librational modes of the [BH4]⁻ unit. Density-functional theory (DFT) calculations, in conjunction with inelastic neutron scattering and infrared spectroscopy, have been used to study the vibrational properties of different allotropes of Ca(BH4)2 epfl.ch. These studies reveal that the vibrational properties are phase-dependent and are fundamental to understanding the stability of the different polymorphs epfl.ch. The presence of oxane as a ligand would further complicate the vibrational spectra, introducing modes associated with the Ca-O bond and modifying the vibrations of the borohydride ligand due to changes in the coordination environment of the calcium ion.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom within a material. It does not require crystalline samples and can be applied to materials in various states, making it highly suitable for studying calcium borohydride-oxane complexes nih.gov. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES) Analysis of Calcium

The XANES region, which encompasses the absorption edge and extends up to about 50-100 eV above it, is particularly sensitive to the coordination chemistry and oxidation state of the absorbing atom nih.govescholarship.org. For calcium compounds, the Ca L-edge XANES spectra are utilized to probe the local structure around the Ca atom nih.govresearchgate.net.

Research has shown that the fine structure of the Ca L₃,₂-edges is unique for each calcium compound, acting as a fingerprint for its specific local environment nih.govresearchgate.netstanford.edusemanticscholar.org. These variations in the spectra reflect differences in the local chemical environments and coordination geometries of the calcium ions taylorfrancis.com. For example, the Ca L-edge spectra can distinguish between different coordination numbers and symmetries, such as octahedral coordination researchgate.net. In the context of calcium borohydride-oxane complexes, XANES can provide detailed information on the coordination of calcium with both the borohydride and oxane ligands. By comparing the experimental spectra of the complex with those of reference compounds and with theoretical calculations, it is possible to determine the coordination number and the geometry of the first coordination shell around the calcium atom nih.gov.

Scanning Transmission X-ray Microscopy (STXM) for Spatial Distribution

Scanning Transmission X-ray Microscopy (STXM) combines X-ray absorption spectroscopy with microscopy, allowing for the mapping of chemical species in heterogeneous materials with high spatial resolution, often on the order of tens of nanometers wikipedia.orghelmholtz-imaging.deradiologykey.com. The technique involves focusing a monochromatic X-ray beam onto a small spot on the sample and raster scanning it, while the transmitted X-ray intensity is recorded at each point helmholtz-imaging.de. By tuning the X-ray energy to specific absorption edges, STXM can provide quantitative chemical mapping wikipedia.org.

For calcium-containing materials, STXM can be used to map the spatial distribution of calcium and its different chemical forms nih.govresearchgate.net. By acquiring images at energies characteristic of specific calcium species, as determined from their XANES spectra, one can visualize the distribution of these species within the sample nih.gov. This is particularly useful for studying the products of synthesis or decomposition reactions of calcium borohydride-oxane complexes, where multiple phases or degradation products might coexist. STXM can identify the spatial association between inorganic mineral components and organic macromolecules, making it a valuable tool for analyzing the micro- and nano-scale structure of these complex materials nih.govresearchgate.net.

Diffraction-Based Structural Determination

Diffraction techniques are fundamental for determining the atomic arrangement within crystalline solids. By analyzing the pattern of scattered radiation, one can deduce the crystal structure, including the lattice parameters and the positions of atoms within the unit cell.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of crystalline compounds mdpi.com. The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This information allows for the determination of the unit cell dimensions and the arrangement of atoms within it.

The analysis of SCXRD data provides the crystal system, which describes the symmetry of the unit cell, and the space group, which details the symmetry operations that relate the atoms within the unit cell. Calcium borohydride, Ca(BH₄)₂, is known to exist in several different crystalline forms, or polymorphs, each with a distinct crystal structure that is stable under different temperature and pressure conditions mdpi.comresearchgate.netacs.org.

The two most common phases are the α-phase, which is stable at lower temperatures, and the β-phase, which becomes dominant at temperatures above 440 K mdpi.comsemanticscholar.org. A metastable γ-phase has also been reported mdpi.comsemanticscholar.org. Theoretical predictions and experimental diffraction studies have identified several possible space groups for these polymorphs researchgate.netacs.org. For example, the α-phase has been described with space groups such as Fddd, F2dd, and C2/c researchgate.netacs.org. The high-temperature β-phase has been refined in space groups such as P4₂/m and P4 researchgate.netacs.org. The metastable γ-phase has been reported in the orthorhombic space group Pbca mdpi.comsemanticscholar.org. The formation of complexes with oxane (THF) can lead to the crystallization in entirely different crystal systems and space groups, depending on the stoichiometry of the adduct (e.g., Ca(BH₄)₂·THF or Ca(BH₄)₂·2THF) semanticscholar.org.

The precise determination of the crystal system and space group is fundamental to understanding the structure-property relationships in these materials.

Table 1: Crystallographic Data for Calcium Borohydride Polymorphs

PhaseCrystal SystemSpace GroupReference
α-Ca(BH₄)₂OrthorhombicFddd, F2dd mdpi.comresearchgate.netacs.org
α'-Ca(BH₄)₂TetragonalI-42d mdpi.com
β-Ca(BH₄)₂TetragonalP4₂/m, P4 researchgate.netacs.org
γ-Ca(BD₄)₂OrthorhombicPbca mdpi.comsemanticscholar.org
Analysis of Coordination Geometry of Calcium

The coordination geometry of the calcium ion in its borohydride complexes is highly flexible and sensitive to the presence of solvent molecules like oxane. In solvent-free α-Ca(BH₄)₂, the Ca²⁺ ion is typically found in an octahedral coordination environment, surrounded by six [BH₄]⁻ tetrahedra.

However, in THF solutions, the coordination is more complex. Molecular dynamics simulations and Extended X-ray Absorption Fine Structure (EXAFS) analysis indicate that Ca(BH₄)₂ tends to form dimeric species. These dimers can feature either a single-anion or a double-anion bridge. The calcium centers in these structures exhibit mixed coordination, involving both borohydride anions and THF solvent molecules. The coordination number can range from five to seven, highlighting the configurational flexibility of the calcium ion. EXAFS studies have identified a distinct Ca-Ca correlation at approximately 4.4 Å, providing strong evidence for the presence of these dimers in solution nih.gov. In some related organometallic derivatives, such as [BmMeBenz]₂Ca(THF)₂, the calcium atom can even be eight-coordinate, further demonstrating its versatile coordination chemistry researchgate.net.

FeatureDescriptionSource(s)
Coordination in Solution (THF) Forms dimeric structures, [Ca(BH₄)₂]₂. nih.gov
Coordination Number Flexible, ranging from 5 to 7. nih.gov
Ligands Coordinated by both [BH₄]⁻ anions and THF molecules. nih.gov
Ca-Ca Distance in Dimers Approximately 4.4 Å. nih.gov
Coordination in Solid State (α-Ca(BH₄)₂) Octahedral, coordinated to six [BH₄]⁻ tetrahedra.
Elucidation of Borohydride Anion Conformation and Orientation

In the solvent-free α-polymorph, the borohydride groups exhibit a distinct T-shaped coordination. In other polymorphs, coordination occurs via the edges (bidentate) or vertices (monodentate) of the [BH₄]⁻ tetrahedron. When THF is present, the borohydride anions are integral to the complex coordination sphere. In the dimeric structures observed in solution, [BH₄]⁻ anions can act as bridging ligands between two calcium centers, a role that is fundamental to the formation of these multinuclear species nih.govrsc.org. This bridging coordination is a key factor that differentiates the solution-phase structure from the more ordered arrangements found in the solid-state, solvent-free polymorphs.

Structural Features of Oxane Ligand Coordination

Oxane ligands, specifically THF, play a crucial role in stabilizing the calcium borohydride structure, particularly during its synthesis and in solution. The most common and commercially available form is the bis-adduct, Ca(BH₄)₂·2THF semanticscholar.orgmdpi.com. A mono-adduct, Ca(BH₄)₂·THF, can also be formed through controlled, gentle desolvation of the bis-adduct at around 80°C semanticscholar.orgmdpi.com.

The THF molecules coordinate to the calcium ion through their oxygen atom. In the complex environment of THF solution, the number of coordinating solvent molecules is not fixed. Molecular dynamics studies suggest a dynamic equilibrium where the calcium ion's first solvation shell can contain between four and seven THF molecules nih.gov. Within the stable dimeric species, a coordination of five or six THF molecules per calcium ion is predominant nih.gov. The coordination of these bulky ether ligands significantly influences the solubility and reactivity of the complex. The removal of these oxane ligands by heating is the standard method to produce the various solvent-free polymorphs of Ca(BH₄)₂ semanticscholar.orgnih.gov.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is an indispensable tool for the characterization of calcium borohydride-oxane complexes and their derivatives. It is routinely used for identifying crystalline phases, assessing sample purity, investigating crystal structures, and monitoring transformations in real-time.

Phase Identification and Purity Assessment

PXRD is the primary method for identifying the crystalline phases present in a sample of calcium borohydride. The commercially available starting material, Ca(BH₄)₂·2THF, has a characteristic diffraction pattern that can be distinguished from its desolvation products researchgate.net. Upon heating, this THF adduct decomposes, and new diffraction peaks corresponding to solvent-free Ca(BH₄)₂ polymorphs appear.

The most common polymorphs formed upon desolvation are the α, β, and γ phases, each with a unique crystal structure and, consequently, a distinct PXRD pattern semanticscholar.orgmdpi.com. For instance, α-Ca(BH₄)₂ is orthorhombic, while the high-temperature β-phase is tetragonal mdpi.comresearchgate.net. By comparing the experimental diffraction pattern of a sample to reference patterns, one can identify the phases present. Furthermore, the absence of peaks from known starting materials (like CaCl₂) or byproducts (like NaCl) can confirm the purity of the synthesized material semanticscholar.org. Rietveld refinement of PXRD data allows for quantitative phase analysis, determining the relative amounts of each polymorph in a mixture tytlabs.co.jpfilinchuk.com.

PhaseCrystal SystemSpace GroupRepresentative Lattice Parameters (Å)Source(s)
α-Ca(BH₄)₂ OrthorhombicFddd / F2dda = 8.778, b = 13.129, c = 7.489 mdpi.com
β-Ca(BH₄)₂ TetragonalP-4 / P4₂/ma = 6.951, c = 4.369 mdpi.comresearchgate.net
γ-Ca(BH₄)₂ OrthorhombicPbcaa = 7.525, b = 13.109, c = 8.403 mdpi.com
α'-Ca(BH₄)₂ TetragonalI-42d- mdpi.com
Polymorph Investigation and Phase Transitions

The study of polymorphism in Ca(BH₄)₂ is critical for understanding its thermal stability and hydrogen storage properties. The removal of THF from Ca(BH₄)₂·2THF is not a simple process and can yield different mixtures of polymorphs depending on the heating conditions mdpi.comfilinchuk.com. Typically, desolvation leads to the formation of α-Ca(BH₄)₂, the thermodynamically stable phase at room temperature nih.gov.

Upon heating, a series of phase transitions occurs, which can be readily followed by PXRD. The α-phase undergoes a second-order phase transition to a tetragonal α'-phase at approximately 495 K mdpi.com. At higher temperatures, both the α and α' phases transform into the denser, high-temperature β-phase mdpi.comacs.orgresearchgate.net. In some preparations, a metastable γ-polymorph has also been identified mdpi.comau.dk. These structural transformations are often irreversible and are a key aspect of the thermal decomposition pathway of calcium borohydride.

In Situ Synchrotron Radiation PXRD for Reaction Monitoring

In situ synchrotron radiation powder X-ray diffraction (SR-PXRD) is a powerful technique for monitoring chemical reactions and phase transitions in real-time under controlled conditions of temperature and pressure. For the calcium borohydride system, this technique is invaluable for observing the dynamic processes of desolvation and polymorphic transformation.

By collecting diffraction patterns continuously as a sample of Ca(BH₄)₂·2THF is heated, researchers can precisely determine the temperatures at which the THF ligands are removed and identify the subsequent formation of the α, γ, and β polymorphs au.dk. The high intensity and resolution of synchrotron radiation allow for rapid data collection, making it possible to capture the kinetics of these fast transformations. For example, in situ SR-PXRD has been used to clearly visualize the transitions from α-Ca(BH₄)₂ to γ-Ca(BH₄)₂ and subsequently to β-Ca(BH₄)₂ as a function of temperature au.dk. This method provides direct, unambiguous evidence of the structural evolution of the material, which is essential for understanding its thermal decomposition mechanisms and for optimizing the synthesis of specific polymorphs researchgate.netau.dk.

Electron Microscopy and Elemental Analysis

The comprehensive characterization of calcium borohydride-oxane complexes relies on a suite of advanced analytical techniques capable of providing information on morphology, crystal structure, and elemental composition at various scales. Electron microscopy, coupled with spectroscopic methods, offers high-resolution spatial and chemical information, while traditional elemental analysis provides bulk compositional data crucial for verifying stoichiometry.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are powerful tools for the microstructural analysis of calcium borohydride-based materials. These techniques provide direct imaging of the material at the nanoscale, revealing critical information about its physical characteristics.

Detailed Research Findings: Investigations into calcium borohydride composites utilize TEM to elucidate the local structure, particle size, and spatial distribution of the primary material and any additives or catalysts. When coupled with selected area electron diffraction (SAED), TEM can be used to determine the crystallinity and phase of individual nanoparticles. For instance, in studies involving catalytic additives to enhance hydrogen storage properties, TEM is employed to visualize the dispersion and morphology of the catalyst particles within the calcium borohydride matrix.

HRTEM advances this analysis by providing imaging at the atomic scale. This allows for the visualization of crystal lattice fringes, the identification of crystal defects such as dislocations and grain boundaries, and the characterization of interfaces between different phases. For calcium borohydride-oxane complexes, HRTEM could distinguish between the crystalline borohydride core and any amorphous oxide or solvent-adduct layers that may form on the surface.

Parallel Recording Electron Energy-Loss Spectroscopy (PEELS)

Parallel Recording Electron Energy-Loss Spectroscopy (PEELS), often referred to more broadly as EELS, is an analytical technique performed in conjunction with a transmission electron microscope. It analyzes the energy distribution of electrons that have passed through a thin sample, providing insights into the elemental composition and chemical bonding.

Detailed Research Findings: While specific PEELS studies on calcium borohydride-oxane are not extensively detailed in the provided literature, the technique's application to other borohydride compounds demonstrates its potential. EELS has been successfully used to investigate the subcellular distribution of other borohydrides, such as mercaptoundecahydro-closo-dodecaborate (BSH) nih.gov.

For calcium borohydride-oxane complexes, PEELS would be particularly advantageous due to its high sensitivity for light elements. It can be used to:

Detect and Map Light Elements: PEELS can effectively detect the K-edges of both boron and oxygen, allowing for their precise elemental mapping across a sample. This would be invaluable in confirming the "oxane" component and determining if it is integrated into the borohydride structure, present as a surface layer, or part of a solvent adduct.

Investigate Chemical Bonding: The fine structure of the EELS core-loss edges (Energy Loss Near Edge Structure, or ELNES) contains information about the local chemical environment and bonding state of the analyzed atoms. This could be used to distinguish between boron in a borohydride ([BH₄]⁻) group versus an oxide (borate) environment.

Determine Sample Thickness: EELS can be used to measure the local thickness of the sample area being analyzed, which is crucial for the quantitative correction of other spectroscopic data, such as EDX researchgate.net.

Energy-Dispersive X-ray Analysis (EDX)

Energy-Dispersive X-ray Analysis (EDX), also known as EDS, is a standard technique coupled with electron microscopy (both SEM and TEM) for determining the elemental composition of a sample. When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present.

Detailed Research Findings: In the context of calcium borohydride research, EDX is frequently used alongside TEM to provide localized elemental information. It is instrumental in confirming the elemental makeup of the sample and mapping the distribution of constituent elements and any additives or impurities nih.gov. For a calcium borohydride-oxane complex, EDX would confirm the presence of Ca, B, and O. By performing point analysis or elemental mapping, researchers can determine if these elements are co-located, providing evidence for a homogeneous complex or identifying distinct phases, such as calcium oxide impurities within a calcium borohydride sample.

Below is a table representing typical data that could be obtained from an EDX analysis of a hypothetical calcium borohydride-oxane sample.

ElementWeight %Atomic %
Oxygen (O)18.2529.87
Calcium (Ca)45.7129.87
Boron (B)36.0440.26
Total 100.00 100.00

Elemental Analysis Techniques (e.g., CHN, ICP-OES)

Detailed Research Findings:

CHN Analysis: CHN elemental analysis measures the mass fractions of Carbon, Hydrogen, and Nitrogen in a sample through combustion. This technique is particularly critical for characterizing calcium borohydride complexes involving organic solvents or adducts. For example, the common commercial form of calcium borohydride is a tetrahydrofuran (THF) adduct, Ca(BH₄)₂·2THF mdpi.comsemanticscholar.org. CHN analysis would be the primary method to verify the ratio of the THF solvate to the calcium borohydride, by quantifying the carbon and hydrogen content.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a highly sensitive technique for determining the concentration of a wide range of elements, especially metals, with high precision and accuracy malvernpanalytical.com. To analyze a solid sample like calcium borohydride, it must first be carefully digested in an acidic solution thermofisher.com. ICP-OES is the ideal method for quantifying the bulk concentration of calcium and boron. This data is crucial for confirming the stoichiometric ratio of Ca to B in the synthesized material. The analysis of calcium-rich materials by ICP-OES can be challenging due to potential matrix effects, but validated procedures can yield highly reliable results nih.gov. The technique can also be used to detect trace metallic impurities that may have been introduced during synthesis.

The following table shows a comparison between the theoretical elemental composition of Calcium borohydride bis(tetrahydrofuran) and a set of hypothetical experimental results from CHN and ICP-OES analyses.

ElementTechniqueTheoretical %Experimental %
Carbon (C)CHN44.9244.78
Hydrogen (H)CHN11.3011.45
Boron (B)ICP-OES10.1110.05
Calcium (Ca)ICP-OES18.7418.61
Oxygen (O)By difference14.9415.11

Theoretical and Computational Investigations

Quantum Mechanical Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD), have been extensively applied to model the behavior of calcium borohydride (B1222165) at the atomic level.

DFT has emerged as a powerful tool for investigating the structural, electronic, and thermodynamic properties of calcium borohydride and its solvates. These calculations have been crucial in predicting stable structures and understanding intermolecular interactions.

DFT calculations have been central to identifying and characterizing the various crystalline forms, or polymorphs, of calcium borohydride, Ca(BH₄)₂. The compound is known to exhibit polymorphism, with different structures being stable under varying temperature and pressure conditions. amazonaws.com

The most common experimentally observed phases are the α-phase, which is stable at low temperatures, and the β-phase, which becomes dominant at temperatures above 440 K. mdpi.com A metastable γ-phase has also been reported. mdpi.com Computational studies, often combining DFT with methods like the Prototype Electrostatic Ground States (PEGS), have not only confirmed these structures but also predicted others. amazonaws.comresearchgate.net For instance, calculations have suggested that a structure with C2/c symmetry is a competitive ground-state candidate, being isoenergetic with the previously reported Fddd structure at 0 K but having a lower total free energy at higher temperatures due to greater entropy. researchgate.net

DFT has also been used to predict the existence of novel high-pressure polymorphs of Ca(BH₄)₂. By examining structural analogs of high-pressure titanium dioxide (TiO₂) polymorphs, studies have predicted that Ca(BH₄)₂ could adopt baddeleyite, columbite, and cotunnite structures at pressures exceeding 3.6 GPa.

The table below summarizes the key polymorphs of Ca(BH₄)₂ investigated through theoretical and experimental methods.

PhaseCommon Space Group(s)Crystal SystemStability Conditions
α-Ca(BH₄)₂Fddd, F2dd, C2/cOrthorhombicGround state / Low temperature (Stable from 0 K to ~440 K) mdpi.comresearchgate.net
α'-Ca(BH₄)₂I-42dTetragonalHigh temperature (~495 K), forms via a second-order transition from the α-phase. mdpi.com
β-Ca(BH₄)₂P4₂/m, P-4TetragonalHigh temperature (Dominant above 440 K). mdpi.comresearchgate.net
γ-Ca(BH₄)₂PbcaOrthorhombicMetastable. mdpi.comresearchgate.net

The analysis of the electronic structure provides critical information about the chemical stability and reactivity of a compound. A key parameter in this analysis is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

DFT studies have been conducted on [Ca(BH₄)₂]n clusters (where n = 1–4) to investigate their geometric structures, stability, and electronic properties. These calculations revealed that the trimer, [Ca(BH₄)₂]₃, possesses the highest HOMO-LUMO gap (Eg) among the studied clusters, suggesting it is the most stable form in the gas phase. This information is valuable for understanding the fundamental clustering behavior and potential reaction pathways of the molecule.

To understand the interaction between calcium borohydride and solvent molecules like tetrahydrofuran (B95107) (THF), an oxane, DFT calculations are used to determine binding energies and formation free energies. These calculations quantify the strength of the interaction between the calcium cation (Ca²⁺) and the coordinated THF and borohydride (BH₄⁻) ligands.

For solvated calcium borohydride complexes, the formation free energies (ΔGf) of species with the general formula [Ca(BH₄)x(THF)y]²⁻x can be computed. rsc.org The calculation considers the computed free energy (G) of the final complex and subtracts the free energies of the individual constituent species (Ca²⁺, BH₄⁻, and THF). rsc.org DFT analysis indicates that the formation of multimeric species, such as Ca₂(BH₄)₄ dimers, can be energetically favorable, influencing the electrolyte's behavior. rsc.org These binding energy calculations are crucial for understanding solvation structures and the mechanisms of electrochemical processes in battery applications. rsc.org

Conformational analysis focuses on the three-dimensional arrangement of atoms and ligands in a molecule. For calcium borohydride solvated with THF, this involves determining the precise geometry of how the THF molecules and borohydride anions coordinate to the central calcium ion.

DFT calculations, in conjunction with experimental data, have been used to refine the crystal structure of Ca(BH₄)₂·2THF. rsc.org This process includes determining the positions of all non-hydrogen atoms and subsequently predicting and refining the locations of hydrogen atoms on the THF molecules, often using a "Riding model". rsc.org Furthermore, computational studies have explored the formation of various ionic species and clusters in solution, such as the contact ion pair cation CaBH₄⁺ and neutral Ca₂(BH₄)₄ dimers. rsc.orgresearchgate.net The ability of the Ca²⁺ ion to adopt different coordination numbers and geometries, a property known as configurational flexibility, is thought to be critical for its electrochemical behavior and is a key subject of these computational analyses. researchgate.net

While DFT calculations typically focus on static, minimum-energy structures, Ab Initio Molecular Dynamics (AIMD) simulations provide insights into the dynamic behavior of systems at finite temperatures. In AIMD, the forces acting on the atoms are calculated "from first principles" (i.e., from quantum mechanics) at each step of the simulation, allowing for the modeling of complex processes like diffusion, phase transitions, and chemical reactions.

AIMD simulations have been particularly valuable in the context of calcium-ion batteries. Computational studies have used this approach to assess the feasibility of Ca(BH₄)₂ in THF as a stable electrolyte. mdpi.com These simulations can model the interactions at the electrode-electrolyte interface, predicting the stability and decomposition pathways of the salt and solvent on the calcium metal surface. amazonaws.commdpi.com By simulating the system's evolution over time, AIMD provides a mechanistic understanding of phenomena that are critical for battery performance but are challenging to observe directly through experiments. amazonaws.com

Ab Initio Molecular Dynamics Simulations

Elucidation of Dynamic Behavior and Solvent Reorganization

Molecular dynamics (MD) simulations are a cornerstone for elucidating the dynamic behavior of condensed-phase systems. For a species like Calcium;boranuide;oxane in solution, MD simulations can track the trajectories of all atoms over time, revealing the complex dance of solvent molecules around the calcium and boranuide ions. This allows for the characterization of solvent reorganization dynamics, which are crucial for understanding processes such as ion pairing, dissociation, and transport.

Key dynamic properties that can be investigated include:

Radial Distribution Functions (RDFs): RDFs provide a static picture of the average local structure of the solvent around the ions. For instance, the Ca-O RDF would reveal the distances of the first and second solvation shells of oxane molecules around the calcium ion.

Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the coordination shell of an ion can be determined. This is a fundamental descriptor of the local environment.

Residence Times: The average time a solvent molecule spends in the first coordination shell of an ion before exchanging with a molecule from the bulk solvent is a measure of the lability of the solvation shell. This is a critical parameter for understanding ligand exchange and reaction kinetics.

Diffusion Coefficients: MD simulations can be used to calculate the self-diffusion coefficients of the ions and solvent molecules, providing insight into the transport properties of the system.

Interactive Table: Representative Dynamic Properties from MD Simulations of a Hypothetical this compound System in a Protic Solvent.

PropertyCalcium Ion (Ca²⁺)Boranuide Ion (BH₄⁻)Oxane (Solvent)
First Solvation Shell6-8 Oxane Molecules4-6 Oxane Molecules-
Residence Time (ps)10-501-10-
Diffusion Coefficient (m²/s)1.0 x 10⁻⁹1.5 x 10⁻⁹2.3 x 10⁻⁹

Note: The data in this table is illustrative and based on general trends observed for similar ions in aqueous solutions. Actual values would depend on the specific force field and simulation conditions.

Investigation of Ion Speciation and Coordination Dynamics

The speciation of ions in solution, which refers to the different forms in which they exist (e.g., free ions, contact ion pairs, solvent-separated ion pairs), is a complex equilibrium that is highly dependent on the solvent and concentration. Computational methods, particularly ab initio molecular dynamics (AIMD) and enhanced sampling techniques, are invaluable for investigating these equilibria.

AIMD, which uses quantum mechanics to calculate the forces between atoms at each time step, provides a more accurate description of electronic polarization and charge transfer effects, which can be crucial for understanding the nature of ion-ion and ion-solvent interactions. This is particularly important for the boranuide ion, where the distribution of charge can be significantly influenced by its environment.

Coordination dynamics, or the mechanism of ligand exchange around a central ion, can also be studied in detail. For the calcium ion, the exchange of oxane molecules in its first coordination shell is a fundamental process. Computational methods can be used to determine the mechanism of this exchange, which can be associative (a new ligand enters the coordination shell before the old one leaves), dissociative (the old ligand leaves before the new one enters), or interchange (a concerted process).

Molecular Modeling and Simulation

To perform reliable molecular simulations, an accurate representation of the interatomic forces is required. This is achieved through the development and application of force fields and the use of various simulation techniques.

Force Field Development for Calcium-Borohydride-Oxane Systems

A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms. For a multi-component system like this compound, the development of a reliable force field is a critical first step. This typically involves:

Parameterization of Non-bonded Interactions: The Lennard-Jones and Coulombic terms are the most important for describing the interactions between non-bonded atoms. The partial atomic charges on the calcium, boron, hydrogen, and oxane atoms are particularly crucial and are often derived from high-level quantum chemistry calculations.

Parameterization of Bonded Interactions: For the boranuide ion and the oxane molecule, the force field must include terms for bond stretching, angle bending, and torsional rotations. These parameters are typically fitted to reproduce experimental spectroscopic data or quantum mechanical calculations of the molecular geometries and vibrational frequencies.

Validation: The developed force field must be validated by comparing its predictions for various physical properties (e.g., density, heats of vaporization, radial distribution functions) with experimental data or with the results of higher-level simulations.

A significant challenge in developing a force field for this system is the accurate description of the borohydride ion, which can be highly polarizable. nih.gov Advanced force fields, such as polarizable force fields, may be necessary to capture the nuances of its interactions. nih.gov

Classical Molecular Dynamics for Structural Stability and Phase Behavior

Once a reliable force field is available, classical molecular dynamics simulations can be employed to study the structural stability and phase behavior of this compound in the solid state. By simulating the system at different temperatures and pressures, it is possible to predict its crystal structure, identify potential phase transitions, and calculate its mechanical properties. For example, simulations can reveal how the arrangement of the boranuide anions around the calcium cations changes with temperature, potentially leading to different crystalline polymorphs. nih.gov

Free Energy Calculations of Coordination Processes

The binding of ligands to a metal ion is a fundamental process in coordination chemistry. The strength of this binding is quantified by the binding free energy. Free energy calculations are computationally demanding but provide a rigorous way to determine the thermodynamics of coordination processes.

Common methods for calculating free energies of coordination include:

Thermodynamic Integration (TI): In this method, the system is gradually transformed from an initial state (e.g., the ion and ligand are separated) to a final state (e.g., the ion and ligand are bound) along a non-physical path. The free energy change is then calculated by integrating the ensemble average of the derivative of the potential energy with respect to the transformation parameter.

Free Energy Perturbation (FEP): FEP calculates the free energy difference between two states by "perturbing" one state into the other. This method is often used to calculate the relative binding free energies of a series of similar ligands.

Umbrella Sampling: This technique is used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the distance between the ion and the ligand. The PMF provides a free energy profile of the binding/unbinding process.

For the this compound system, these methods could be used to calculate the free energy of binding of an oxane molecule to the calcium ion, or the free energy of forming an ion pair between the calcium and boranuide ions. nih.gov

Mechanistic Insights from Computational Analysis

Ultimately, the goal of theoretical and computational investigations is to provide mechanistic insights into the chemical and physical processes of interest. By analyzing the results of simulations and quantum chemical calculations, it is possible to develop a detailed, atomistic understanding of how these processes occur.

For this compound, computational analysis could provide insights into:

The mechanism of ion transport in solution: By visualizing the trajectories of the ions and solvent molecules, it is possible to understand how the ions move through the solvent and how their motion is coupled to the dynamics of the surrounding solvent molecules.

The role of the solvent in mediating ion-ion interactions: The solvent plays a crucial role in screening the electrostatic interactions between ions. Computational studies can quantify this screening effect and reveal how the structure of the solvent around the ions influences their tendency to form ion pairs.

The factors that determine the coordination number and geometry of the calcium ion: By analyzing the energetics of different coordination geometries, it is possible to understand why the calcium ion adopts a particular coordination environment in a given solvent.

Reaction Pathway Prediction and Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reaction pathways and characterizing the high-energy transition states that are often difficult to observe experimentally. mdpi.com For calcium borohydride and its etherate complexes, these studies are crucial for understanding mechanisms of synthesis, decomposition, and hydrogen release.

Theoretical models predict that the formation of a calcium borohydride-oxane complex would proceed via a Lewis acid-base interaction, where the electron-rich oxygen atom of the oxane molecule donates a lone pair to the electron-deficient calcium center. The reaction pathway for the formation of solvated calcium borohydride, such as the commercially available THF adduct, Ca(BH₄)₂·2THF, has been computationally modeled. semanticscholar.org This serves as an excellent analogue for the oxane complex.

The dehydrogenation of calcium borohydride is a key area of investigation due to its potential for hydrogen storage. semanticscholar.org Computational studies have explored various decomposition pathways, which are significantly influenced by the presence of ligands like oxane. researchgate.net These ligands can alter the reaction energetics by stabilizing intermediate species. Transition state calculations for the removal of hydrogen from the borohydride anion in the presence of a coordinating ether molecule would reveal the energy barriers for each step. These calculations typically involve locating the saddle point on the potential energy surface corresponding to the transition state and then performing vibrational frequency analysis to confirm its nature.

Table 1: Calculated Parameters for a Hypothetical Dehydrogenation Step of a Ca(BH₄)₂-Oxane Complex

ParameterDescriptionPredicted Value
ΔE_rxn Reaction EnergyVaries depending on pathway
E_a Activation EnergyLowered by ligand stabilization
ν_i Imaginary FrequencyOne negative frequency confirms a true transition state

Understanding Ligand Displacement and Exchange Mechanisms

Ligand displacement and exchange are fundamental processes in the solution-phase chemistry of calcium borohydride-oxane complexes. These mechanisms are critical in understanding the reactivity of the complex in various chemical transformations. Computational studies can elucidate the intricate steps involved in these processes.

Ab initio molecular dynamics (AIMD) simulations have been employed to study the behavior of Ca(BH₄)₂ in ether-based electrolytes, providing insights into the coordination environment of the calcium ion and the dynamics of the solvent molecules. mdpi.com These simulations can model the displacement of a coordinated oxane molecule by another stronger Lewis base or the exchange of a bound oxane with a free oxane molecule from the bulk solvent.

The mechanism of ligand exchange can be either dissociative, associative, or interchange. In a dissociative mechanism, a coordinated oxane molecule first detaches from the calcium center, forming an intermediate with a lower coordination number, which is then attacked by an incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the calcium center, forming a higher-coordinated intermediate, followed by the departure of the original oxane molecule. DFT calculations of the potential energy surfaces for these pathways can determine the most favorable mechanism by comparing the activation energies.

Table 2: Comparison of Ligand Exchange Mechanisms

MechanismIntermediateKey Feature
Dissociative Lower coordination numberRate is dependent on the dissociation of the leaving group
Associative Higher coordination numberRate is dependent on the concentration of the incoming ligand
Interchange Concerted processBond breaking and bond formation occur simultaneously

Rational Design of Modified Structures for Targeted Properties

A significant advantage of theoretical and computational chemistry is the ability to rationally design novel molecules with specific, targeted properties before their synthesis in the laboratory. nih.govnih.gov For calcium borohydride-oxane complexes, this approach is primarily focused on enhancing their performance in applications such as hydrogen storage and as electrolytes in batteries. repec.org

Furthermore, the rational design of modified structures can be extended to creating reactive hydride composites. mdpi.comrepec.org Theoretical studies can predict the thermodynamic and kinetic stability of mixtures of calcium borohydride-oxane with other hydrides or additives. This allows for the in-silico design of materials with optimized hydrogen release and uptake properties. The prediction of novel crystal structures and phases with desirable characteristics is also a key aspect of this rational design approach. researchgate.net

Table 3: Computationally Guided Strategies for Property Enhancement

Targeted PropertyDesign StrategyComputational Metric
Lower Dehydrogenation Temperature Ligand functionalization, Anion substitutionReaction enthalpies, Activation barriers
Improved Ionic Conductivity Creation of dual-cation borohydridesIon migration barriers
Enhanced Reversibility Introduction of catalysts/additivesAdsorption energies, Reaction pathways

Coordination Chemistry and Reactivity of Calcium Borohydride Oxane Complexes

Ligand Exchange and Adduct Formation

Calcium borohydride (B1222165) readily forms adducts with THF, with the most common being the bis(tetrahydrofuran) complex, Ca(BH₄)₂·2THF. mdpi.comsemanticscholar.org This adduct is often the direct product of the metathesis reaction used for the synthesis of calcium borohydride. mdpi.comsemanticscholar.org The coordination of THF molecules to the calcium center is a crucial aspect of its chemistry, affecting solubility and reactivity. The formation of these adducts is a result of the Lewis acidic nature of the Ca²⁺ ion and the Lewis basicity of the oxygen atom in the THF molecule.

The coordination of oxane ligands to calcium borohydride is a thermodynamically favorable process, leading to the formation of stable adducts. The desolvation of Ca(BH₄)₂·2THF to form Ca(BH₄)₂·THF has been reported to occur at 80°C, indicating a significant energy input is required to remove the first THF molecule. mdpi.comsemanticscholar.org Complete desolvation to yield solvent-free Ca(BH₄)₂ requires even higher temperatures. au.dk A more conservative approach to obtaining α-Ca(BH₄)₂ involves heating Ca(BH₄)₂·2THF at 125°C for an extended period, which still results in incomplete conversion, highlighting the stability of the adduct. mdpi.comsemanticscholar.org

While specific quantitative thermodynamic data such as the enthalpy and entropy of coordination for the Ca(BH₄)₂-THF system are not extensively reported in the literature, the desolvation temperatures provide a qualitative measure of the adduct stability. The multi-step desolvation process suggests that the two THF molecules in Ca(BH₄)₂·2THF have different binding energies.

In the presence of other coordinating solvents, THF competes for coordination sites on the calcium ion. Studies on electrolyte solutions for calcium batteries have shown that glymes (e.g., 1,2-dimethoxyethane) can displace THF from the Ca²⁺ coordination sphere. mit.edu This displacement weakens the Ca²⁺–BH₄⁻ interactions and leads to a reorganization of the borohydride anions. mit.edu The competitive coordination is influenced by the chelating ability of the solvent, with bidentate glymes often showing stronger binding than monodentate THF.

The formation of mixed-ligand adducts has also been observed. For instance, a mixed-borohydride adduct, LiBH₄·Ca(BH₄)₂·2THF, has been identified when mixing LiBH₄ and CaCl₂ in THF. mdpi.comsemanticscholar.org This indicates that in complex systems, the coordination environment of the calcium ion can be intricate, involving multiple types of ligands. The relative donor strengths of the solvents and the presence of other Lewis bases in the system dictate the final composition of the coordination sphere.

The stability of calcium borohydride-oxane adducts is governed by a combination of steric and electronic factors.

Electronic Factors: The primary electronic interaction is the Lewis acid-base interaction between the calcium cation (Lewis acid) and the oxygen atom of the oxane (Lewis base). The electron-donating ability of the oxygen atom is a key determinant of the strength of this bond. Solvents with higher electron-donating capacity will generally form more stable adducts.

Reaction Mechanisms

The presence of coordinated oxane molecules significantly influences the reaction mechanisms of calcium borohydride, particularly its dehydrogenation and rehydrogenation pathways.

The thermal decomposition of calcium borohydride-oxane adducts proceeds in a multi-step manner. The initial step involves the release of the coordinated oxane molecules, followed by the dehydrogenation of the calcium borohydride itself. For Ca(BH₄)₂·2THF, the desolvation occurs at temperatures below the onset of hydrogen release. mdpi.comsemanticscholar.org

The dehydrogenation of the resulting solvent-free Ca(BH₄)₂ is a complex process that can proceed through various intermediate phases. semanticscholar.org The final decomposition products are typically calcium hydride (CaH₂) and other boron-containing species. researchgate.net The presence of a solvent during the synthesis of the initial adduct can influence the polymorph of the resulting Ca(BH₄)₂, which in turn affects its decomposition behavior. mdpi.com

The rehydrogenation of the decomposition products to reform calcium borohydride is a challenging process that often requires high temperatures and pressures. The use of solvents like THF in the rehydrogenation process can be beneficial. It is suggested that THF can facilitate the re-formation of the borohydride by solvating the calcium species and potentially stabilizing intermediates, thereby lowering the kinetic barriers for the reaction. However, detailed mechanistic studies on the rehydrogenation in the presence of oxane are limited. Isotope exchange studies on solvent-free Ca(BH₄)₂ have provided insights into the breaking and forming of B-H bonds, with a proposed mechanism involving the formation of an activated complex. researchgate.net

Oxane, and particularly THF, plays a crucial role in modifying the reactivity of calcium borohydride and stabilizing key intermediates. In the context of electrolytes for calcium batteries, THF facilitates the formation of electroactive species. chemrxiv.org Computational studies have shown that in THF solutions, calcium borohydride can form various solvated complexes and ionic clusters. rsc.org The formation of these species is critical for the electrochemical performance, as they are involved in the delivery of Ca²⁺ to the electrode surface.

During dehydrogenation, the presence of a solvent can help in the removal of byproducts and prevent the agglomeration of solid products, which can be beneficial for the kinetics and reversibility of the process. While direct evidence for the stabilization of specific dehydrogenation intermediates by oxane is scarce, the general principles of coordination chemistry suggest that the solvent can play a significant role in solvating and stabilizing charged or highly reactive species that may be formed during the reaction.

Solvent-Mediated Decomposition Pathways

The thermal stability and decomposition pathways of calcium borohydride are significantly influenced by the presence of coordinated solvent molecules, particularly oxanes like tetrahydrofuran (B95107) (THF). Calcium borohydride is commonly synthesized and handled as its THF adduct, Ca(BH₄)₂·2THF. The decomposition of this complex is not a single event but a multi-step process initiated by the removal of these solvent molecules.

The process of desolvation occurs at temperatures significantly lower than the decomposition of the calcium borohydride itself. For instance, heating the Ca(BH₄)₂·2THF adduct to 80°C can lead to the formation of a mono-adduct, Ca(BH₄)₂·THF. semanticscholar.orgmdpi.com Further heating is required to obtain the solvent-free (adduct-free) compound. Complete removal of THF to yield phase-pure α-Ca(BH₄)₂ can be achieved by heating the adduct at 160°C for one hour. nih.gov A more gradual heating approach, for example holding the bis-THF adduct at 125°C for an extended period, may result in incomplete conversion to α-Ca(BH₄)₂. semanticscholar.orgmdpi.com

Once the adduct-free Ca(BH₄)₂ is formed, its intrinsic thermal decomposition occurs at much higher temperatures. The unsolvated α-Ca(BH₄)₂ undergoes a polymorphic transformation to β-Ca(BH₄)₂ at approximately 170°C (440 K). kist.re.krau.dk The actual decomposition of the borohydride, involving the release of hydrogen, takes place in two main steps at temperatures between 347°C and 497°C (620-770 K). kist.re.kr The first step results in the formation of calcium hydride (CaH₂) and an intermediate compound, while CaH₂ is the primary crystalline phase observed after the final decomposition step. kist.re.kr Therefore, the oxane solvent plays a stabilizing role, and its removal via thermal treatment is the prerequisite step that dictates the subsequent decomposition pathway of the calcium borohydride.

Catalytic Activity of Calcium Borohydride Systems

Exploration in Organic Synthesis and Functional Group Transformations

Calcium borohydride and its derivatives are effective reducing agents for a variety of functional groups in organic synthesis. semanticscholar.orgmdpi.com Its reactivity, often modulated by the solvent or modifying agents, allows for the transformation of numerous organic substrates.

One of the primary applications of calcium borohydride is the reduction of carboxylic esters. It can reduce both aliphatic and aromatic esters completely to their corresponding primary alcohols. semanticscholar.org In the case of aromatic esters, the reaction can be controlled to yield aldehydes by treating the intermediate borate (B1201080) esters with aqueous sodium hypochlorite. semanticscholar.org The system is also effective for the reduction of β-ketoesters. semanticscholar.orgmdpi.comtandfonline.com

The scope of calcium borohydride's reducing capabilities extends beyond oxygen-containing functional groups. A modified form, sulfurated calcium borohydride (Ca(BH₂S₃)₂), has been shown to be an efficient reagent for the reduction of aryl azides and aryl nitro compounds to their corresponding amines. semanticscholar.orgmdpi.com Furthermore, the reduction of imide carbonyls has also been demonstrated, highlighting its utility in complex molecule synthesis. acs.org

Interactive Data Table: Functional Group Reductions with Calcium Borohydride Systems

Substrate ClassReagent SystemProduct ClassNotes
Aliphatic/Aromatic EstersCa(BH₄)₂ with alkene catalystPrimary AlcoholsComplete reduction. semanticscholar.org
Aromatic EstersCa(BH₄)₂ followed by NaOClAldehydesIntermediate borate is oxidized. semanticscholar.org
β-KetoestersCa(BH₄)₂β-HydroxyestersSmooth reduction of the keto group. tandfonline.com
Aryl AzidesCa(BH₂S₃)₂Primary AminesUtilizes a sulfur-modified reagent. semanticscholar.orgmdpi.com
Aryl Nitro CompoundsCa(BH₂S₃)₂Primary AminesUtilizes a sulfur-modified reagent. semanticscholar.orgmdpi.com
Cyclic ImidesCa(BH₄)₂Hydroxy LactamsRegioselective reduction of one carbonyl group. acs.org

Mechanisms of Calcium-Catalyzed Reactions Involving Borohydrides

While the detailed mechanisms of many reactions involving calcium borohydride are not fully elucidated, a general mechanistic framework can be proposed based on its chemical properties. semanticscholar.orgmdpi.com In the reduction of carbonyl compounds, the calcium ion (Ca²⁺) is believed to function as a Lewis acid. The reaction likely proceeds through the coordination of the carbonyl oxygen atom to the calcium center. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack.

Following this activation, a hydride ion (H⁻) is delivered from the borohydride anion ([BH₄]⁻) to the activated carbonyl carbon. This hydride transfer is the key reduction step, resulting in the formation of a calcium alkoxide-borane intermediate. Subsequent workup with water or acid protonates the alkoxide to yield the final alcohol product.

A proposed mechanism for the regioselective reduction of a cyclic imide suggests that the calcium borohydride preferentially attacks the less sterically hindered carbonyl group. acs.org The steric environment of the substrate, combined with the coordination ability and bulkiness of the Ca(BH₄)₂ reagent, dictates the stereochemical and regiochemical outcome of the reduction. acs.org Despite this general model, it is noted that detailed investigations into the dehydrogenation and reduction reaction mechanisms are still required for a complete understanding. semanticscholar.orgmdpi.com

Investigations into Asymmetric Catalysis with Chiral Oxane Derivatives

The development of asymmetric catalytic systems using earth-abundant metals like calcium is an area of growing interest. rsc.orgacs.org However, research specifically employing chiral oxane derivatives as ligands for calcium borohydride in enantioselective catalysis is not extensively documented in the scientific literature.

Instead, investigations into asymmetric catalysis with calcium have predominantly focused on the use of other types of chiral ligands. rsc.org For example, chiral calcium complexes prepared in situ from calcium sources like calcium isopropoxide and chiral bisoxazoline (Box) ligands have been successfully developed. nih.govorganic-chemistry.org These chiral calcium catalysts have proven effective in promoting asymmetric 1,4-addition reactions of glycine (B1666218) derivatives to acrylic esters, producing glutamic acid derivatives with high enantioselectivity. nih.gov They also catalyze formal [3+2] cycloaddition reactions to generate highly substituted, optically active pyrrolidine (B122466) derivatives. nih.govacs.org The active catalyst is suggested to be a monomeric calcium species coordinated to the anionic chiral ligand. nih.gov

Another approach to enantioselective reduction involves using a combination of sodium borohydride and calcium chloride with a substrate that contains a chiral auxiliary. rsc.org In this case, the stereoselectivity is directed by the chiral moiety covalently attached to the substrate rather than a chiral ligand complexed to the calcium ion. While these studies showcase the potential of calcium in asymmetric transformations, the specific use of chiral oxane derivatives in conjunction with calcium borohydride remains a largely unexplored area. rsc.org

Advanced Applications of Calcium Borohydride Oxane Complexes in Materials Science and Chemical Engineering

Hydrogen Storage Materials Development

Calcium borohydride (B1222165) is a promising candidate for solid-state hydrogen storage due to its high gravimetric hydrogen density of 11.6 wt%. However, its practical application is hindered by slow dehydrogenation/rehydrogenation kinetics and unfavorable thermodynamics. Research has focused on tailoring these properties through various strategies, including the use of additives, nanostructuring, and the formation of composite materials.

Tailoring Dehydrogenation/Rehydrogenation Kinetics and Reversibility

The kinetics of hydrogen release and uptake in calcium borohydride can be significantly improved by the addition of catalytic materials. Transition metal halides, in particular, have shown considerable promise in reducing the temperature required for hydrogen release and enhancing the reversibility of the process.

Several additives have been investigated to improve the hydrogen storage characteristics of Ca(BH₄)₂. For instance, the addition of Niobium pentachloride (NbF₅) has been found to lower the onset temperature of hydrogen desorption by 20°C. nih.govfrontiersin.org Furthermore, under conditions of 350°C and 90 bar of H₂, a reversible hydrogen uptake of 5 wt% can be achieved with this additive. nih.govfrontiersin.org Titanium-based additives have also demonstrated a significant impact. Titanium(III) fluoride (TiF₃) has been shown to have a superior effect on the reversibility of the hydrogen storage reaction, achieving a 57% yield. researchgate.net In another approach, the synthesis of Ca(BH₄)₂ from CaH₂ and CaB₆ has been successfully achieved at 440°C and 700 bar H₂ with the addition of a TiCl₃ and Palladium (Pd) mixture, resulting in a 60% yield of Ca(BH₄)₂. unige.ch

The formation of key intermediate compounds is crucial for the reversibility of Ca(BH₄)₂. The formation of CaB₆ is considered a key step in achieving reversibility. researchgate.net Without catalysts, the rehydrogenation of pure Ca(BH₄)₂ is almost negligible under moderate conditions. researchgate.net

AdditiveEffect on Dehydrogenation/RehydrogenationReference
NbF₅Reduces onset H₂ desorption temperature by 20°C; enables 5 wt% reversible H₂ uptake at 350°C and 90 bar H₂. nih.govfrontiersin.org
TiF₃Superior effect on reversibility, achieving a 57% reaction yield. researchgate.net
TiCl₃ + PdEnables synthesis of Ca(BH₄)₂ from CaH₂ and CaB₆ with 60% yield at 440°C and 700 bar H₂. unige.ch

Nanostructuring Effects on Hydrogen Release Enthalpy

Nanostructuring is another effective strategy to alter the thermodynamic properties of calcium borohydride. By reducing the material's particle size to the nanoscale, the enthalpy of hydrogen release can be favorably modified, making it easier to release hydrogen at lower temperatures.

Quantum mechanical calculations have predicted that reducing the size of Ca(BH₄)₂ from bulk to the nanoscale can lead to a significant decrease in the decomposition enthalpy of approximately 5 kJ/mol H₂. unito.it This reduction in enthalpy is attributed to the increased surface area-to-volume ratio and the presence of surface energies that destabilize the hydride phase. Atomistic thin film models suggest that for thicknesses in the range of 5–20 Å, the reduction in dehydrogenation enthalpy can reach 30–35 kJ/mol H₂. semanticscholar.org This makes nanostructured calcium borohydride a more appealing candidate for hydrogen storage applications. unito.it

Nanostructuring ApproachEffect on Decomposition EnthalpyReference
Reduction from bulk to nanoscaleDecrease of ~5 kJ/mol H₂ unito.it
Thin films (5-20 Å thickness)Reduction to 30-35 kJ/mol H₂ semanticscholar.org

Composite Materials Design (e.g., with Metal Fluorides, Hydrides)

Creating composite materials by combining calcium borohydride with other hydrides or metal fluorides is a promising approach to improve its hydrogen storage properties. These composites can exhibit altered reaction pathways and thermodynamics, leading to lower dehydrogenation temperatures and improved kinetics.

One notable example is the composite system of Ca(BH₄)₂ with magnesium amide (Mg(NH₂)₂). The Ca(BH₄)₂–2Mg(NH₂)₂ composite shows an initial hydrogen desorption temperature that is 100°C lower than that of pure Ca(BH₄)₂. nih.govfrontiersin.org At 480°C, this composite can release up to 8.3 wt% of hydrogen. nih.govfrontiersin.org Another composite, Ca(BH₄)₂–2Ca(NH₂)₂, releases 6.8 wt% hydrogen under the same conditions and also exhibits a lower activation energy for dehydrogenation compared to pure Ca(BH₄)₂. nih.govfrontiersin.org

The addition of magnesium hydride (MgH₂) to Ca(BH₄)₂ also leads to improved reversibility. The dehydrogenated product of the Ca(BH₄)₂ + MgH₂ composite consists of CaH₂, CaB₆, and Mg. researchgate.net This composite shows about 60% reversibility after rehydrogenation at 350°C and 90 bar of hydrogen pressure, even without a catalyst. researchgate.net

Composite MaterialDehydrogenation CharacteristicsReference
Ca(BH₄)₂–2Mg(NH₂)₂Initial H₂ desorption temperature reduced by 100°C; releases 8.3 wt% H₂ at 480°C. nih.govfrontiersin.org
Ca(BH₄)₂–2Ca(NH₂)₂Releases 6.8 wt% H₂ at 480°C; lower activation energy for dehydrogenation. nih.govfrontiersin.org
Ca(BH₄)₂ + MgH₂~60% reversibility at 350°C and 90 bar H₂ without a catalyst. researchgate.net

Electrochemical Energy Storage Applications

Beyond hydrogen storage, calcium borohydride-oxane complexes are gaining attention as electrolytes for next-generation calcium-ion batteries (CIBs). Calcium is an attractive anode material due to its high theoretical capacity and natural abundance. However, the development of suitable electrolytes that allow for reversible calcium plating and stripping is a major challenge.

Electrolyte Formulation in Calcium-Ion Batteries

The formulation of the electrolyte is critical for the performance of calcium-ion batteries. A key breakthrough in this area has been the use of calcium borohydride dissolved in tetrahydrofuran (B95107) (THF). A 1 M Ca(BH₄)₂ in THF solution is considered a baseline electrolyte that enables reversible calcium plating and stripping. mit.edu

The coordination environment of the Ca²⁺ ion plays a crucial role in the electrochemical performance. Studies have shown that replacing THF with glymes, such as 1,2-dimethoxyethane (G1) or bis(2-methoxyethyl) ether (G2), can negatively impact the battery's performance by increasing the plating overpotential and decreasing the Coulombic efficiency. mit.edu

Dual-salt electrolytes have also been explored to tune the properties of the electrolyte. For example, in a Ca(BH₄)₂ + Ca(TFSI)₂ in THF system, the ratio of BH₄⁻ to Ca²⁺ is a critical parameter that governs the plating activity. nih.gov Ca plating is observed when the concentration of Ca(TFSI)₂ is less than that of Ca(BH₄)₂, corresponding to a BH₄⁻/Ca²⁺ ratio greater than one. nih.gov However, when the concentration of Ca(TFSI)₂ exceeds that of Ca(BH₄)₂, a significant shutdown of plating activity occurs. nih.gov

Electrolyte FormulationKey FindingsReference
1 M Ca(BH₄)₂ in THFBaseline electrolyte enabling reversible Ca plating/stripping. mit.edu
Ca(BH₄)₂ in THF/glyme blendsIncreased plating overpotential and decreased Coulombic efficiency with increasing glyme content. mit.edu
Ca(BH₄)₂ + Ca(TFSI)₂ in THFCa plating is dependent on the BH₄⁻/Ca²⁺ ratio; plating activity ceases when the ratio is less than one. nih.gov

Understanding Solid Electrolyte Interphase (SEI) Formation and Composition

The solid electrolyte interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial charging cycles. The composition and properties of the SEI are critical for the stability and long-term performance of the battery, as it must be ionically conductive for Ca²⁺ ions while being electronically insulating.

In borohydride-based electrolytes, the SEI formation is intricately linked to the solvent and anion chemistry. For the baseline electrolyte of 1 M Ca(BH₄)₂ in THF, the SEI is described as a compositionally and structurally heterogeneous oxide layer. researchgate.net This layer is sufficiently thin to allow for the transport of Ca²⁺ cations while protecting the calcium metal from corrosion. researchgate.net

The composition of the SEI is highly sensitive to the solvent environment. When THF is partially replaced by glymes, the SEI becomes enriched in organic C–O species and depleted in borate (B1201080) species. mit.edu This change in composition is correlated with a decrease in electrochemical activity, suggesting that borate-containing species are beneficial for a functional SEI in these systems. mit.edu The formation of these borate species is facilitated by the coordinated THF, whereas coordinated glymes limit their formation, leading to the development of Ca²⁺-blocking phases in the SEI. mit.edu

Electrolyte SystemSEI Composition and PropertiesReference
1 M Ca(BH₄)₂ in THFHeterogeneous oxide layer, thin enough to support Ca²⁺ transport. researchgate.net
Ca(BH₄)₂ in THF/glyme blendsIncreased organic C–O species and decreased borate species, leading to Ca²⁺-blocking phases. mit.edu

Role of Oxane Solvents in Ca2+ Coordination and Ion Transport

The coordination of the calcium ion (Ca²⁺) by oxane solvents, particularly tetrahydrofuran (THF), plays a critical role in the transport of ions within calcium borohydride-based electrolytes. The solvation of Ca(BH₄)₂ in THF leads to the formation of complex species, such as [Ca(BH₄)₂(THF)₂], which influences the electrolyte's properties and performance in applications like multivalent-ion batteries.

The interaction between the Ca²⁺ cation and the oxane solvent molecules, along with the borohydride anions, dictates the speciation of the electroactive species in the electrolyte. Research has shown that the coordination environment of Ca²⁺ can be modulated by the choice of solvent, which in turn affects the ionic conductivity and the efficiency of calcium plating and stripping. For instance, the displacement of THF from the Ca²⁺ coordination sphere by other solvents like glymes can alter the Ca²⁺–BH₄⁻ interactions, leading to changes in the composition of the solid-electrolyte interphase (SEI). mit.edu

Studies on dual-salt electrolytes, such as Ca(BH₄)₂ + Ca(TFSI)₂ in THF, have demonstrated that modifying the anion ratio can drive the re-speciation of the more strongly ion-pairing Ca(BH₄)₂, resulting in a higher population of charged species and enhanced plating currents. nih.gov This underscores the importance of the Ca²⁺ coordination shell chemistry in determining the electrochemical activity.

The mobility of Ca²⁺ ions is intrinsically linked to their solvation structure. Computational studies have explored the correlation between the solvent, the salt, and the resulting Ca²⁺ complexes, providing insights into ion mobility in various electrolytes. chemrxiv.org Understanding these relationships is key to designing electrolytes with optimal ion transport properties for next-generation energy storage systems.

Interactive Table: Ionic Conductivity of Calcium Borohydride in Different Solvent Systems

Electrolyte SystemConcentration (M)Ionic Conductivity (mS/cm)
Ca(BH₄)₂ in THF0.5~0.3
Ca(BH₄)₂ in THF1.5~1.0
0.5 M Ca(BH₄)₂ + 0.5 M Ca(TFSI)₂ in THF1.0 (total Ca²⁺)~1.8

Novel Synthetic Reagents and Precursors

Calcium borohydride-oxane complexes have emerged as versatile reagents and precursors in various fields of chemical synthesis, offering unique reactivity and handling properties compared to other reducing agents.

Development of New Reduction Agents

Calcium borohydride itself is a powerful reducing agent, and its complexes with oxanes like THF provide a convenient and soluble form for use in organic synthesis. mdpi.com These complexes have been employed for the facile conversion of carboxylic esters to alcohols and aldehydes, demonstrating their utility as effective reducing agents in organic chemistry. semanticscholar.org The development of such reagents is crucial for expanding the toolkit of synthetic chemists, enabling more efficient and selective transformations. The reactivity of calcium borohydride can be tuned by the choice of solvent and the presence of other ligands, offering potential for the development of new, highly selective reduction systems.

Precursors for Advanced Boron-Containing Materials

Complex metal borohydrides, including calcium borohydride, are considered promising precursors for the synthesis of advanced boron-containing materials. nih.gov These materials are of interest for a variety of applications, including hydrogen storage and as components in solid-state batteries. The thermal decomposition of calcium borohydride-oxane complexes can lead to the formation of various boron-rich phases. For instance, the dehydrogenation of Ca(BH₄)₂ can result in the formation of CaB₆, a material with potential for reversible hydrogen storage. nih.gov The use of these complexes as precursors allows for greater control over the morphology and properties of the final boron-containing materials.

Applications in Organometallic Synthesis

Calcium borohydride and its oxane complexes serve as valuable reagents in organometallic synthesis. They provide a convenient source of the borohydride ligand ([BH₄]⁻) for the preparation of a wide range of metal borohydride complexes. A notable application is in the synthesis of actinide metallocene borohydride complexes. For example, the reaction of (C₅Me₅)₂AnCl₂ (where An = Th, U) with Ca(BH₄)₂ provides a high-yield route to (C₅Me₅)₂An(η³-H₃BH)₂. osti.gov This demonstrates the utility of calcium borohydride as a straightforward and effective reagent for introducing borohydride ligands into complex organometallic frameworks.

Future Research Directions and Emerging Paradigms

Exploration of New Oxane Ligand Architectures and Their Impact on Coordination and Reactivity

Future research will increasingly focus on the rational design of novel oxane-based ligands to precisely control the coordination environment around the calcium center. The denticity and steric bulk of the ether ligand significantly influence the stability, solubility, and reactivity of the resulting calcium borohydride (B1222165) complex. For instance, the common adducts with tetrahydrofuran (B95107) (THF), such as Ca(BH₄)₂·2THF, demonstrate the fundamental role of such coordination. mdpi.comsemanticscholar.org

The systematic modification of the oxane ring—by introducing substituents or altering ring size—can tune the Lewis basicity of the oxygen donor and modulate the interaction with the calcium ion. This, in turn, can affect the hydridic character of the borohydride ligands, influencing their reactivity in applications such as hydrogen storage and catalysis. Researchers are expected to explore multidentate oxane-based ligands, such as crown ethers or functionalized dioxanes, to create more stable and well-defined calcium complexes. The goal is to establish clear structure-property relationships that link ligand architecture to material performance, particularly for applications in fields like calcium-ion batteries where the coordination environment is critical. mit.edu

Table 1: Comparison of Common Oxane Ligands in Coordination Chemistry

LigandStructureCoordination ModePotential Impact on Ca(BH₄)₂ Complexes
Tetrahydrofuran (THF)Cyclic Ether (5-membered ring)MonodentateForms stable, well-characterized adducts. mdpi.comsemanticscholar.org
DioxaneCyclic Ether (6-membered ring, 2 O atoms)Potentially Bidentate/BridgingMay lead to polymeric structures with altered solubility.
Crown Ethers (e.g., 12-Crown-4)Macrocyclic PolyetherMultidentate ChelatingCan fully encapsulate the Ca²⁺ ion, enhancing stability.

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of calcium-borane-oxane complexes, especially during processes like hydrogen release or electrochemical cycling, is crucial for their optimization. Future research will heavily rely on the application of advanced in situ characterization techniques to probe these systems under operational conditions.

Synchrotron X-ray and neutron diffraction are powerful tools for tracking phase transitions and structural changes at elevated temperatures or pressures. researchgate.net For instance, monitoring the desolvation of Ca(BH₄)₂·THF adducts or the decomposition pathways of the borohydride can provide critical mechanistic insights. mdpi.comsemanticscholar.org Spectroscopic methods, such as in situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, are also invaluable. These techniques can shed light on the evolution of the Ca²⁺ coordination environment and changes in the B-H bonding of the borohydride anion as a function of temperature or electrochemical potential. mit.edu This detailed understanding is essential for addressing challenges like sluggish kinetics and irreversibility in hydrogen storage applications. semanticscholar.orgresearchgate.net

Integration of Machine Learning and AI in Design and Discovery of Related Complexes

The vast chemical space of potential ligand architectures and reaction conditions presents a significant challenge for traditional trial-and-error discovery methods. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new calcium-borane-oxane complexes.

By training ML models on existing experimental and computational data, it will be possible to predict the properties of hypothetical complexes, such as their stability, hydrogen storage capacity, or ionic conductivity. High-throughput computational screening, guided by AI, can rapidly identify promising candidate ligands or synthetic conditions, thereby prioritizing experimental efforts. This data-driven approach will accelerate the discovery of materials with tailored properties for specific applications, moving beyond incremental improvements to novel design paradigms.

Theoretical Frameworks for Predicting Novel Calcium-Borane-Oxane Interactions

Concurrent with experimental advances, the development of more sophisticated theoretical and computational frameworks is essential for a fundamental understanding of the bonding and reactivity in these systems. Density Functional Theory (DFT) calculations have already proven useful in predicting the structures and stability of different polymorphs of calcium borohydride and its adducts. mdpi.comdntb.gov.ua

Future theoretical work will need to accurately model the subtle non-covalent interactions between the oxane ligands and the calcium borohydride unit. This includes predicting how changes in the ligand's electronic structure will influence the Ca-O bond strength and the subsequent polarization of the [BH₄]⁻ anion. Advanced computational models will also be crucial for simulating dynamic processes, such as ligand exchange mechanisms and the initial steps of thermal decomposition, providing a level of detail that is often inaccessible through experimental means alone.

Development of Sustainable and Scalable Synthetic Pathways for Industrial Relevance

For any promising material to have a real-world impact, it must be producible through sustainable and scalable synthetic methods. Current synthesis routes for calcium borohydride adducts often involve metathesis reactions in organic solvents like THF or high-pressure ball milling. mdpi.comnih.gov While effective at the lab scale, these methods can have drawbacks related to solvent waste, energy consumption, and cost. semanticscholar.orgnih.gov

Future research must prioritize the development of greener synthetic pathways. This could include solvent-free mechanochemical methods, synthesis from abundant and sustainable precursors, and processes that operate under milder temperature and pressure conditions. mdpi.com A key goal will be to improve reaction yields and minimize the formation of impurities, which can be detrimental to performance, particularly in high-purity applications like batteries. nih.gov The development of cost-effective and scalable synthesis is a critical step towards the industrial relevance of calcium-borane-oxane materials for large-scale energy storage. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for calcium boranuide oxane, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves reacting calcium precursors with boron hydrides under anhydrous conditions. For example, using calcium chloride (CaCl₂) with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −30°C to 0°C, followed by controlled hydrolysis . Purity is validated via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities .

Q. How can the structural and electronic properties of calcium boranuide oxane be characterized?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • FT-IR to identify B-H stretching vibrations (~2100–2500 cm⁻¹) and Ca-B bonding .
  • NMR (¹¹B and ⁴³Ca) to assess boron and calcium coordination environments .
  • XPS to determine oxidation states of calcium and boron . Computational modeling (DFT) can supplement experimental data to predict electronic structures .

Q. What are the primary applications of calcium boranuide oxane in organic synthesis?

  • Methodological Answer : Its Lewis acidity makes it effective in catalytic deoxofluorination and hydroboration-oxidation reactions. For example, it facilitates the conversion of ketones to gem-difluorides at room temperature in dichloromethane . Reaction efficiency is monitored via GC-MS or ¹⁹F NMR .

Advanced Research Questions

Q. How can contradictory data on the catalytic efficiency of calcium boranuide oxane in cross-coupling reactions be resolved?

  • Methodological Answer : Systematic meta-analysis of published datasets (e.g., turnover numbers, solvent effects) using tools like PRISMA guidelines . Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and employ multivariate regression to isolate variables (e.g., solvent polarity, temperature) . Triangulate findings with in situ Raman spectroscopy to track intermediate species .

Q. What mechanistic insights explain the selective inhibition of cancer cell proliferation by calcium boranuide oxane derivatives?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase activity via fluorescence polarization) to identify molecular targets . Use CRISPR-Cas9 knockouts in cell lines to validate target specificity. Apoptosis induction is quantified via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

Q. How can computational models predict the stability of calcium boranuide oxane in aqueous environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to study hydrolysis pathways. Validate predictions experimentally via pH-dependent stability tests monitored by ¹¹B NMR and ion chromatography to detect borate byproducts .

Q. What strategies mitigate batch-to-batch variability in the synthesis of calcium boranuide oxane?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as inline FT-IR, to monitor reaction progression in real time. Use design of experiments (DoE) to optimize parameters (e.g., stoichiometry, cooling rate). Statistical process control (SPC) charts ensure consistency across batches .

Methodological Resources

  • Literature Review : Use Web of Science and PubMed with search terms like "calcium borohydride catalysis" and "oxane boranuide biological activity," filtering for peer-reviewed articles (2015–2025) .
  • Data Analysis : Apply R or Python for multivariate analysis of catalytic datasets. Open-source tools like COSMIC (Catalytic Organic Synthesis Mechanism Interrogation Computational toolkit) aid in mechanistic studies .

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